Ikarisoside F is a flavonol glycoside from Vancouveria hexandra. It has been reported to bind to AdoHcy hydrolase and inhibit its activity.
Molecular Structure Analysis
The molecular formula of Ikarisoside F is C31H36O14. Its molecular weight is 632.61. The exact mass is calculated to be 632.21051.
Physical And Chemical Properties Analysis
Ikarisoside F is a yellow powder. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Mechanism of Action
While the exact mechanism of action of Ikarisoside F is not fully elaborated in the provided abstracts, one study suggests that a flavonoid fraction of Herba Epimedii, which includes Ikarisoside F, might exert its beneficial effects on bone metabolism by influencing specific protein expressions []. This fraction increased osteoprotegerin protein expression while reducing the receptor activator of nuclear factor-κB ligand protein expression compared to the control group []. These findings suggest a potential role for Ikarisoside F in modulating bone turnover, but further research is necessary to elucidate the specific mechanisms involved.
Applications
Bone Metabolism Research:
Ikarisoside F is included in a flavonoid fraction extracted from Herba Epimedii that has shown promising results in preclinical studies investigating potential treatments for postmenopausal osteoporosis []. Research indicates this flavonoid fraction, containing Ikarisoside F, may positively influence bone metabolism by increasing bone strength and improving trabecular bone mineral density in ovariectomized rats [].
Traditional Medicine Research:
While not explicitly studied in the provided papers, Ikarisoside F's presence in Herba Epimedii, a plant with a long history of use in traditional Chinese medicine, suggests it could be a subject of interest for research exploring the scientific basis of these traditional applications [].
Related Compounds
Baohuoside I
Compound Description: Baohuoside I is a flavonoid glycoside found in the aerial parts of Epimedium brevicornum [, ]. It is a component of a flavonoid fraction extracted from Herba Epimedii leaves, which has shown beneficial effects on bone metabolism in ovariectomized rats [, ].
Relevance: Baohuoside I is grouped into the same flavonoid fraction as Ikarisoside F and other flavonoid glycosides in studies investigating the effects of Herba Epimedii on bone metabolism [, ].
2″-O-Rhamnosyl Icariside II
Compound Description: 2″-O-Rhamnosyl Icariside II is a flavonoid glycoside isolated from the aerial parts of Epimedium brevicornum [, ]. It is also a component of the flavonoid fraction from Herba Epimedii leaves, which was studied for its effects on bone metabolism [, ].
Relevance: 2″-O-Rhamnosyl Icariside II is grouped within the same flavonoid fraction as Ikarisoside F in studies investigating the impact of Herba Epimedii on bone metabolism [, ].
Sagittatoside B
Compound Description: Sagittatoside B is a flavonoid glycoside found in the aerial parts of Epimedium brevicornum [, ]. This compound is also part of the flavonoid fraction extracted from Herba Epimedii leaves, exhibiting beneficial effects on bone metabolism in ovariectomized rats [, ].
Relevance: Sagittatoside B, along with Ikarisoside F, is a constituent of the flavonoid fraction derived from Herba Epimedii leaves. This fraction has demonstrated positive effects on bone metabolism [, ].
Baohuoside II
Compound Description: Baohuoside II is a flavonoid glycoside identified in the aerial parts of Epimedium brevicornum [, ]. It is a component of the flavonoid fraction obtained from Herba Epimedii leaves, which demonstrated beneficial effects on bone metabolism in a study using ovariectomized rats [, ].
Relevance: Baohuoside II is included in the same flavonoid fraction as Ikarisoside F, extracted from Herba Epimedii leaves, which exhibited positive impacts on bone metabolism [, ].
Icariside C
Compound Description: Icariside C is a flavonoid glycoside found in the aerial parts of Epimedium brevicornum [, ].
Relevance: Icariside C shares its classification as a flavonoid glycoside and its presence in Epimedium brevicornum with Ikarisoside F [, ].
Epimedoside A
Compound Description: Epimedoside A is a flavonoid glycoside found in the leaves of Herba Epimedii. It is a component of a flavonoid fraction that has been studied for its potential beneficial effects on bone metabolism in ovariectomized rats [, ].
Relevance: Epimedoside A is part of the same flavonoid fraction as Ikarisoside F in studies investigating the effects of Herba Epimedii on bone metabolism [, ].
Sagittatoside A
Compound Description: Sagittatoside A is a flavonoid glycoside present in the leaves of Herba Epimedii. It is a component of a flavonoid fraction that has been investigated for its potential to improve bone metabolism in ovariectomized rats [, ].
Relevance: Similar to Ikarisoside F, Sagittatoside A is a constituent of the flavonoid fraction isolated from Herba Epimedii leaves. This fraction has shown promising effects on bone metabolism [, ].
7-O-Rhamnosyl Icariside II
Compound Description: 7-O-Rhamnosyl Icariside II is a flavonoid glycoside found in the leaves of Herba Epimedii. It is a component of a flavonoid fraction that has been studied for its effects on bone metabolism in ovariectomized rats [, ].
Relevance: 7-O-Rhamnosyl Icariside II is grouped with Ikarisoside F in the same flavonoid fraction from Herba Epimedii leaves. This fraction has shown positive effects on bone metabolism [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-IBP is a sigma-1 (σ1) receptor ligand (Ki = 1.7 nM). It is selective for σ1 over σ2 receptors (Ki = 25.2 nM). It inhibits the growth and migration of PC3 prostate cancer and A549 non-small cell lung cancer (NSCLC) cells, as well as the migration of C32 melanoma and U373 MG glioblastoma cells, when used at a concentration of 10 µM. 4-IBP (2 mg/kg) increases survival in a U373 MG mouse xenograft model. It also increases firing of serotonergic neurons in the rat dorsal raphe nucleus when administered at a dose of 2 mg/kg. 4-IBP is a selective σ1 agonist with a high level of affinity for the σ1 receptor (Ki = 1.7 nM) and a moderate affinity for the σ2 receptor (Ki = 25.2 nM). IC50 value: 1.7 nM (Ki)Target: σ1in vitro: 4-IBP is a σ1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells. 4-IBP is used to investigate whether targeting theσ1 receptor could modify in vitro the migration rates of human cancer cells and increase the sensitivity of metastasizing human A549 NSCLC cells and infiltrating human glioblastoma cells to cytotoxic insults of either proapoptotic or proautophagic drugs. in vivo: 4-IBP increases the antitumor effects of temozolomide and irinotecan in immunodeficient mice that were orthotopically grafted with invasive cancer cells.
HA-1100, a cell-permeable hydroxylated metabolite of HA-1077, is a potent inhibitor of Rho-associated kinase (ROCK) (Ki = 150 nM). It less effectively inhibits protein kinase A (Ki = 2.2 μM). It has been used to explore the role of ROCK in hypoxic and ischemic signaling as well as arterial relaxation. Hydroxyfasudil Hcl(HA1100 Hcl), metabolite of Fasudil, is a potent Rho-kinase inhibitor and vasodilator. IC50 Value: 0.12 uM (ROCK1); 0.17 uM (ROCK2) Target: ROCK1/2in vitro: Fasudil (1-10 μM) and hydroxyfasudil (0.3-10 μM) significantly prevented endothelin-induced cardiomyocyte hypertrophy. Hydroxyfasudil significantly attenuated serotonin (IC)-induced vasoconstriction of SA (-7 +/- 1% vs. 2 +/- 1%, p < 0.01). Coronary I/R significantly impaired coronary vasodilation to acetylcholine after I/R (SA, p < 0.05; and A, p < 0.01 vs. before I/R) and L-NMMA further reduced the vasodilation, whereas hydroxyfasudil completely preserved the responses. in vivo: Treatment with hydroxyfasudil significantly improved bladder intercontraction intervals. Rats treated with hydroxyfasudil also showed a significant reduction of histopathological features associated with cystitis. Twelve-week-old male SHRs were treated with hydroxyfasudil (3 or 10 mg/kg, i.p.) once a day for 6 weeks. Treatment with hydroxyfasudil significantly improved the decreased penile cGMP concentrations, the increased Rho kinase activities, the increased norepinephrine-induced contractions, and the decreased acetylcholine-induced relaxation in a dose-dependent manner. Toxicity: The proportion of patients with good clinical outcome was 74.5% (41/55) in the fasudil group and 61.7% (37/60) in the nimodipine group. There were no serious adverse events reported in the fasudil group. Clinical trial: N/A
Regorafenib is a pyridinecarboxamide obtained by condensation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid with methylamine. Used for for the treatment of metastatic colorectal cancer in patients who have previously received chemotherapy, anti-EGFR or anti-VEGF therapy. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a hepatotoxic agent. It is an aromatic ether, a pyridinecarboxamide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a member of monofluorobenzenes and a member of phenylureas. Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours, and hepatocellular carcinoma. FDA approved on September 27, 2012. Approved use of Regorafenib was expanded to treat Hepatocellular Carcinoma in April 2017. Regorafenib anhydrous is a Kinase Inhibitor. The mechanism of action of regorafenib anhydrous is as a Kinase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A9 Inhibitor, and UGT1A1 Inhibitor. Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury. Regorafenib is the anhydrous form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. Regorafenib Hydrate is the hydrate form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. See also: Regorafenib Monohydrate (active moiety of).
sodium 4-pentynoate is a alkynylacetate analogue; can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms for profiling of acetylated proteins in diverse cell types.